1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
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Overview
Description
1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound that features a chlorinated pyridine ring and a piperidine ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of a piperidine ring through nucleophilic substitution. The nitrile group is then introduced via a cyanation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, as well as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
- 1-(5-Bromopyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
- 1-(5-Iodopyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
Uniqueness
1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorinated pyridine ring can enhance the compound’s stability and its ability to form specific interactions with enzymes and receptors .
Properties
IUPAC Name |
1-(5-chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-14(2)4-3-5-18(12(14)7-16)13(19)10-6-11(15)9-17-8-10/h6,8-9,12H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDTXCXZCLXHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)C2=CC(=CN=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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